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D-ALANINE-N-T-BOC (15N)

Cat. No.: B1580336
M. Wt: 190.20
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Description

Significance of Stable Isotope Labeling in Modern Research Paradigms

Stable isotope labeling is a foundational technique in contemporary research, allowing scientists to trace the journey of molecules through intricate biological and chemical processes. creative-proteomics.comfiveable.me Unlike radioactive isotopes, stable isotopes like nitrogen-15 (B135050) (¹⁵N), carbon-13 (¹³C), and deuterium (B1214612) (²H) are non-radioactive, making them safer and more convenient for a wide array of long-term studies. creative-proteomics.comontosight.ai The primary advantage of using stable isotopes lies in their ability to act as tracers. By replacing a common atom with its heavier, stable isotope, researchers can "tag" a molecule and monitor its fate and transformations with high precision. creative-proteomics.com

This method is indispensable in fields such as metabolic flux analysis, proteomics, and structural biology. creative-proteomics.com Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these studies. ontosight.ainih.gov ¹⁵N is particularly valuable in NMR because its nuclear spin properties result in narrower and more sensitive signals compared to the more abundant ¹⁴N, enabling more precise structural and dynamic analysis of proteins and other biomolecules. musechem.com In mass spectrometry, the mass shift introduced by the ¹⁵N label allows for accurate quantification of proteins and metabolites in complex samples. ontosight.ai Strategies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) rely on incorporating labeled amino acids to compare protein abundance between different cell populations. creative-proteomics.com

Rationale for Utilizing ¹⁵N-Labeled Protected D-Alanine Derivatives in Research

The use of D-ALANINE-N-T-BOC (¹⁵N) is driven by the specific roles of its constituent parts: the D-alanine stereoisomer, the ¹⁵N label, and the Boc protecting group.

D-Alanine's Biological Importance: While most amino acids in higher organisms are in the L-form, D-alanine is a crucial component of the peptidoglycan layer in bacterial cell walls. nih.govusbio.net This makes D-alanine and its derivatives powerful tools for studying bacterial physiology, cell wall biosynthesis, and for developing novel antimicrobial agents that target these pathways. nih.gov ¹⁵N-labeled D-alanine has been used to study the structure of bacterial cell walls using solid-state NMR and to trace nitrogen uptake specifically by bacteria in environmental samples. nih.govresearchgate.net

The ¹⁵N Isotope as a Tracer: The ¹⁵N label allows for precise tracking of the D-alanine molecule. In NMR studies, it provides a specific signal that can be used to probe the local environment of the nitrogen atom within a larger structure, such as the teichoic acid-peptidoglycan complex of a bacterial cell wall. nih.gov In metabolic studies, it enables researchers to follow the incorporation of D-alanine into bacterial biomass, distinguishing it from uptake by other microbes like algae. researchgate.net

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. sigmaaldrich.comrsc.org It attaches to the nitrogen atom of the amino acid, preventing it from reacting while other chemical modifications or peptide bond formations are carried out. rsc.org The Boc group is stable under many reaction conditions but can be easily removed when needed. In the context of D-ALANINE-N-T-BOC (¹⁵N), the Boc group ensures that the labeled amino acid can be incorporated selectively into a specific position during the controlled synthesis of peptides or other complex molecules for research purposes. sigmaaldrich.comgoogle.com This is critical for creating specific probes to study enzyme mechanisms or protein interactions.

Scope and Research Focus of D-ALANINE-N-T-BOC (¹⁵N) Studies

Research utilizing D-ALANINE-N-T-BOC (¹⁵N) and related labeled compounds primarily focuses on elucidating fundamental biochemical and physiological processes, particularly in microbiology. The compound serves as a sophisticated probe for a variety of advanced analytical methods.

Key Research Applications:

Bacterial Cell Wall Dynamics: A primary application is the study of bacterial peptidoglycan synthesis and structure. By incorporating ¹⁵N-labeled D-alanine into bacterial cell walls, researchers can use techniques like solid-state NMR to gain high-resolution insights into the molecular architecture and interactions within this essential bacterial component. nih.gov For example, studies have used ¹⁵N D-Ala to measure the distance between the alanine's nitrogen and phosphorus atoms in teichoic acid, revealing key structural details that influence ion binding and interactions with antimicrobial peptides. nih.gov

Metabolic Tracing in Microbial Ecology: The compound is instrumental in distinguishing bacterial metabolic activity from that of other microorganisms in complex environments like sediments. researchgate.net Researchers have used ¹⁵N-labeled D-alanine to quantify nitrogen uptake specifically by bacteria, providing a clearer picture of nutrient cycling within microbial communities. researchgate.netresearchgate.net

Peptide Synthesis and Structural Biology: The Boc-protected and ¹⁵N-labeled D-alanine is a valuable building block in chemical synthesis. It allows for the creation of specific peptides or enzyme substrates containing a D-amino acid at a defined position with an NMR-active nucleus. sigmaaldrich.com This enables detailed studies of enzyme kinetics, protein-ligand interactions, and the structural consequences of incorporating D-amino acids into peptides.

Interactive Data Table: Properties of D-ALANINE-N-T-BOC (¹⁵N)

PropertyValue
Synonym N-(tert-Butoxycarbonyl)-D-alanine-¹⁵N, Boc-D-Ala-OH-¹⁵N
Chemical Formula C₈H₁₅¹⁵NO₄
Molecular Weight ~190.20 g/mol
Isotopic Purity Typically ≥98 atom % ¹⁵N
Primary Applications Peptide Synthesis, NMR Spectroscopy, Bacterial Metabolism Studies
Key Functional Groups Boc (tert-butoxycarbonyl) protecting group, Carboxylic acid, D-chiral center

Properties

Molecular Weight

190.20

Purity

98%

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for D Alanine N T Boc 15n

Chemoenzymatic and Stereoselective Synthesis of D-Alanine Precursors for 15N Labeling

The production of D-alanine, the chiral precursor to the target compound, is increasingly reliant on chemoenzymatic and stereoselective methods to ensure high enantiomeric purity. nih.govnih.gov These approaches offer significant advantages over traditional chemical synthesis, which often results in racemic mixtures requiring costly and inefficient resolution steps. rsc.org

Enzymatic methods for D-amino acid synthesis are diverse and can be categorized into several main types, including the use of D-amino acid aminotransferases, D-amino acid dehydrogenases, and the hydantoinase process. nih.govrsc.org D-amino acid aminotransferases catalyze the transfer of an amino group from a donor molecule to an α-keto acid, yielding the corresponding D-amino acid. nih.gov For instance, D-amino acid aminotransferase from Bacillus sphaericus has been used to produce D-phenylglycine with high yield and enantiomeric excess. nih.gov

Another powerful approach involves the stereoinversion of readily available L-amino acids. rsc.org A one-pot biocatalytic cascade has been developed that utilizes an L-amino acid deaminase and a D-amino acid dehydrogenase. rsc.org This system first deaminates the L-amino acid to its corresponding α-keto acid, which is then stereoselectively reduced and aminated to the D-amino acid. rsc.org This method has been successfully applied to a variety of aromatic and aliphatic L-amino acids, achieving quantitative yields and enantiomeric excesses greater than 99%. rsc.org

The "hydantoinase process" is a well-established industrial method that employs a multi-enzymatic system. nih.gov It involves the racemization of a hydantoin (B18101) derivative, followed by stereoselective hydrolysis by a D-hydantoinase and subsequent conversion to the D-amino acid by a D-carbamoylase. nih.gov

These enzymatic strategies provide access to D-alanine with the high stereochemical purity necessary for its subsequent conversion to D-ALANINE-N-T-BOC (15N).

Methodologies for Incorporating 15N Isotope into the D-Alanine Backbone

The introduction of the stable isotope 15N into the D-alanine molecule is a crucial step in the synthesis of the target compound. Several methodologies exist for this purpose, with the choice often depending on the starting materials and the desired labeling pattern.

One common method involves the use of a 15N-labeled nitrogen source during the synthesis of the amino acid. For instance, in the Strecker synthesis, a classic method for amino acid production, int-res.comN-ammonia or a [15N]cyanide salt can be used to introduce the isotope at the α-amino group. researchgate.net The amination of α-halo acids using 15N-labeled aqueous ammonia (B1221849) is another direct approach. scielo.br

Enzymatic methods also offer precise control over isotope incorporation. Reductive amination of the α-keto acid precursor, pyruvate, using a dehydrogenase and a 15N-labeled ammonium (B1175870) salt is a highly efficient method. researchgate.net For example, L-alanine has been synthesized from lactic acid and [15N]H4Cl using a combination of immobilized alanine (B10760859) dehydrogenase and soluble lactate (B86563) dehydrogenase. researchgate.net This enzymatic approach can be adapted for the synthesis of D-alanine by using a D-specific dehydrogenase.

Furthermore, microalgae like Chlamydomonas reinhardtii can be cultured in a medium containing [15N]H4Cl as the sole nitrogen source. d-nb.info The microalgae biosynthesize proteins containing 15N-labeled amino acids, which can then be extracted and hydrolyzed to yield a mixture of 15N-labeled amino acids, including D-alanine in some bacterial contexts. d-nb.info This biological approach can produce highly enriched amino acids.

A summary of common 15N incorporation methods is presented in the table below.

Method15N SourceKey Features
Strecker Synthesis[15N]Ammonia or [15N]CyanideClassic chemical synthesis, versatile. researchgate.net
Amination of α-haloacids[15N]Aqueous AmmoniaDirect chemical method. scielo.br
Enzymatic Reductive Amination[15N]Ammonium SaltHigh stereoselectivity and efficiency. researchgate.net
Microbial Biosynthesis[15N]Ammonium Salt in culture mediumProduces highly enriched amino acids. d-nb.info

Optimization of N-tert-Butoxycarbonyl (Boc) Protection Protocols for Isotopic Integrity

Once 15N-labeled D-alanine is obtained, the amino group must be protected with a tert-butoxycarbonyl (Boc) group. This protection is essential for subsequent steps in peptide synthesis or other chemical modifications. The optimization of this protection protocol is critical to ensure the integrity of the isotopic label and the stereochemistry of the amino acid.

The standard procedure for Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a mild base. Solvents such as dioxane, tetrahydrofuran (B95107) (THF), or aqueous mixtures are commonly used. The choice of base, typically sodium bicarbonate or triethylamine, is important to facilitate the reaction without causing racemization or degradation of the starting material.

Key parameters for optimization include:

Reaction Temperature: Lower temperatures are generally preferred to minimize side reactions and preserve stereochemical integrity.

pH Control: Maintaining a stable pH is crucial, as significant fluctuations can lead to unwanted side reactions or racemization.

Stoichiometry of Reagents: Careful control over the molar ratios of D-alanine, Boc anhydride, and the base is necessary to maximize yield and purity.

Work-up and Purification: The purification process, often involving extraction and crystallization, must be designed to effectively remove unreacted reagents and byproducts without compromising the final product's quality.

The Boc group provides steric protection to the amino group, preventing it from participating in unintended reactions. This protection is stable under many reaction conditions but can be readily removed under mild acidic conditions, a key feature for its use in multi-step syntheses.

Advanced Synthetic Routes for D-ALANINE-N-T-BOC (15N) Derivatives

The availability of D-ALANINE-N-T-BOC (15N) opens up possibilities for the synthesis of a wide range of labeled derivatives for various research applications. These derivatives can be used as building blocks in solid-phase peptide synthesis to introduce a 15N-labeled D-alanine residue at a specific position within a peptide sequence. This allows for detailed NMR spectroscopic studies of peptide and protein structure and dynamics.

Advanced synthetic routes may involve the coupling of D-ALANINE-N-T-BOC (15N) with other protected amino acids or chemical moieties. For example, it can be used in the synthesis of depsipeptides, which contain both amide and ester bonds. medchemexpress.com

Furthermore, the development of synthetic routes for derivatives can extend to the creation of probes for studying enzyme mechanisms or for use in metabolic labeling experiments. The Boc-protected and 15N-labeled D-alanine can be incorporated into more complex molecules to trace their metabolic fate or to investigate their interactions with biological systems.

Quality Control and Isotopic Enrichment Assessment for Research Grade D-ALANINE-N-T-BOC (15N)

Ensuring the quality of research-grade D-ALANINE-N-T-BOC (15N) is paramount for the reliability of the experimental data it generates. Quality control measures encompass the assessment of chemical purity, stereochemical integrity, and isotopic enrichment.

Chemical Purity: High-performance liquid chromatography (HPLC) is a standard technique used to determine the chemical purity of the final product. It separates the target compound from any unreacted starting materials or byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the chemical structure and purity.

Stereochemical Integrity: Chiral chromatography, often a specialized form of gas chromatography (GC) or HPLC, is used to determine the enantiomeric excess (e.e.) of the D-alanine derivative. vliz.be This ensures that the stereochemistry was maintained throughout the synthesis and purification processes.

Isotopic Enrichment Assessment: Mass spectrometry (MS) is the primary technique for determining the level of 15N incorporation. nih.gov High-resolution mass spectrometry can precisely measure the mass of the molecule, allowing for the calculation of the isotopic enrichment. acs.org Gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) is a particularly powerful technique for analyzing 15N incorporation in amino acids. vliz.beresearchgate.net NMR spectroscopy can also be used to assess isotopic enrichment, as the 15N nucleus has a distinct NMR signature. researchgate.net

Commercial preparations of isotopically labeled compounds typically report an isotopic purity of 98-99 atom percent 15N and a chemical purity exceeding 98%. sigmaaldrich.com These stringent quality control measures ensure the high fidelity of the compound for its intended analytical applications.

The table below summarizes the key quality control parameters and the analytical techniques used for their assessment.

Quality ParameterAnalytical Technique(s)
Chemical PurityHPLC, NMR
Stereochemical IntegrityChiral GC, Chiral HPLC vliz.be
Isotopic EnrichmentMS, GC-c-IRMS, NMR vliz.benih.govresearchgate.netresearchgate.net

Applications of D Alanine N T Boc 15n in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Structure and Dynamics Elucidation

NMR spectroscopy is a cornerstone technique in structural biology, providing atomic-level insights into the structure, dynamics, and interactions of biomolecules in solution. The use of ¹⁵N-labeled compounds like D-ALANINE-N-T-BOC (¹⁵N) significantly enhances the resolution and information content of NMR experiments.

The chemical shift of a nucleus in a molecule is not isotropic and depends on the orientation of the molecule with respect to the external magnetic field. This property, known as Chemical Shift Anisotropy (CSA), is highly sensitive to the local electronic environment and, therefore, to the secondary and tertiary structure of a protein. nih.gov

The incorporation of ¹⁵N-labeled alanine (B10760859) allows for the precise measurement of the ¹⁵N CSA tensor. nih.gov These measurements provide valuable constraints for determining the torsion angles of the peptide backbone, which define the local conformation. acs.org For instance, the ¹⁵N CSA values for residues in helical, sheet, and turn regions of a protein are distinct, with average values around -187.9 ppm, -166.0 ppm, and -161.1 ppm, respectively. nih.gov This variation in CSA is a key parameter in refining protein structures and understanding the structural basis of their function.

Table 1: Average ¹⁵N CSA Values for Different Secondary Structures
Secondary StructureAverage ¹⁵N CSA (ppm)
Helix-187.9
Sheet-166.0
Turn-161.1

Proteins are not static entities; they exhibit a wide range of motions on different timescales that are crucial for their biological function. nih.gov ¹⁵N relaxation measurements, such as the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear Nuclear Overhauser Effect (NOE), provide detailed information about the dynamics of the protein backbone. biorxiv.org

By incorporating ¹⁵N-labeled D-alanine, researchers can probe the motions of specific sites within a protein. nih.gov These relaxation parameters are sensitive to motions on the picosecond to millisecond timescale and can be used to characterize the flexibility of different regions of the polypeptide chain. nih.gov For example, higher R₂ values can indicate the presence of conformational exchange processes, where a part of the protein is fluctuating between different conformations on the microsecond to millisecond timescale. scispace.comresearchgate.net

Table 2: ¹⁵N Relaxation Parameters and Corresponding Dynamic Information
Relaxation ParameterTimescale of MotionInformation Gained
R₁ (Longitudinal Relaxation Rate)ps - nsOverall tumbling and fast internal motions
R₂ (Transverse Relaxation Rate)ps - msOverall tumbling, fast internal motions, and conformational exchange
Heteronuclear NOEps - nsAmplitude of fast internal motions

Understanding how proteins interact with other molecules is fundamental to deciphering biological processes. Site-specific isotopic labeling with ¹⁵N-D-alanine is a powerful strategy for mapping the binding interfaces of protein-protein or protein-ligand complexes. duke.edu

When a labeled protein binds to its partner, changes in the chemical shifts of the amide protons and nitrogens in the ¹H-¹⁵N HSQC spectrum can be observed for the residues at the interaction interface. duke.edu This chemical shift perturbation mapping allows for the precise identification of the amino acids involved in the binding event. Furthermore, intermolecular NOEs between the ¹⁵N-labeled protein and its unlabeled binding partner can provide distance constraints for determining the three-dimensional structure of the complex.

The development of multidimensional NMR techniques has been instrumental in studying larger and more complex proteins. nih.govbitesizebio.com Uniform or selective ¹⁵N enrichment is a prerequisite for many of these experiments, which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹⁵N, and ¹³C) to resolve spectral overlap and facilitate resonance assignment. utoronto.ca

The incorporation of ¹⁵N-D-alanine, often in conjunction with ¹³C labeling, enables the application of a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) that establish sequential connectivities between amino acid residues, forming the basis for de novo protein structure determination. nih.govunl.edu The enhanced sensitivity and resolution afforded by ¹⁵N labeling have pushed the size limits of proteins amenable to NMR analysis. duke.edu

Mass Spectrometry (MS)-Based Approaches in Structural and Quantitative Characterization

Mass spectrometry has emerged as a complementary technique to NMR for the structural and quantitative analysis of proteins. The use of stable isotope labeling, including ¹⁵N, is central to many MS-based proteomics strategies. oup.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the amount of a specific peptide or protein in a complex mixture. nih.gov This technique relies on the use of a known amount of an isotopically labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment.

¹⁵N-labeled D-alanine can be incorporated into a synthetic peptide that serves as an internal standard for the quantification of its unlabeled counterpart in a biological sample. nih.gov By comparing the mass spectral peak intensities of the labeled and unlabeled peptides, a precise and accurate quantification can be achieved. nih.govacs.org This approach is particularly valuable in quantitative proteomics for studying changes in protein expression levels under different conditions. oup.comnih.gov

Tracing ¹⁵N Incorporation and Distribution in Complex Biological Samples

The stable isotope ¹⁵N, when incorporated into D-alanine, serves as a powerful tracer for elucidating nitrogen uptake, flow, and distribution within complex biological systems. The use of ¹⁵N-labeled D-alanine is particularly advantageous for studying bacterial processes, as D-alanine is a key and specific component of peptidoglycan, a major constituent of bacterial cell walls. This specificity allows researchers to distinguish bacterial metabolic activities from those of other microorganisms, such as algae, or the host organism in infection studies.

Methodologies like gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) are essential for these analyses. researchgate.netnih.gov This technique enables the precise measurement of ¹⁵N incorporation into D-alanine and other amino acids at very low levels. researchgate.net The process typically involves hydrolysis of proteins and peptidoglycan from a biological sample, derivatization of the resulting amino acids to make them volatile, and subsequent analysis by GC-c-IRMS to determine the ¹⁵N/¹⁴N ratio. ucdavis.edunih.gov

Research Findings in Microbial Communities

Detailed research has demonstrated the utility of ¹⁵N-labeled D-alanine in quantifying the contributions of bacteria to nitrogen cycling in environmental samples. In one key study, sediment slurries containing mixed microbial communities were incubated with ¹⁵N-labeled ammonium (B1175870) (¹⁵NH₄⁺) and a ¹⁵N-labeled amino acid mixture. researchgate.net By tracing the incorporation of ¹⁵N into D-alanine (a bacterial biomarker) versus L-alanine (present in all microbes), researchers could differentiate and quantify nitrogen uptake by bacteria relative to the total microbial community. researchgate.net

The findings revealed that bacteria were responsible for a significant portion of the nitrogen uptake. researchgate.net This approach provides a direct method for quantifying nitrogen flows through distinct microbial groups in their natural habitats. researchgate.net

Table 1: Bacterial Contribution to Nitrogen Uptake in a Mixed Microbial Community
¹⁵N SourceUptake by Bacteria (%)Uptake by Other Microbes (e.g., Algae) (%)
¹⁵NH₄⁺38%62%
¹⁵N-Amino Acid Mixture90%10%

This table summarizes experimental results where ¹⁵N incorporation into the bacterial biomarker D-alanine was used to calculate the percentage of nitrogen uptake by bacteria from different sources in a sediment slurry. Data sourced from Veuger et al. (2005). researchgate.net

Isotopic Distribution and Metabolic Insights

Beyond tracking bulk nitrogen flow, analyzing the distribution of ¹⁵N within different amino acid enantiomers (D- and L-forms) provides insights into specific enzymatic pathways. Studies on the peptidoglycan of various bacterial species have shown statistically significant differences in the natural abundance of ¹⁵N between D-alanine and L-alanine. acs.orgnih.gov

Typically, D-alanine in peptidoglycan is depleted in ¹⁵N compared to its L-alanine counterpart within the same organism. acs.orgacs.org For instance, in Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be depleted in ¹⁵N by approximately 2.0‰ relative to L-alanine. acs.orgnih.govacs.org This isotopic difference, or fractionation, is attributed to the enzymatic pathways involved in D-alanine synthesis, particularly the alanine racemase reaction which converts L-alanine to D-alanine. acs.orgnih.gov Such findings demonstrate that enzymatic processes can influence the isotopic composition of molecules, and measuring these subtle differences can help elucidate metabolic pathways. acs.orgresearchgate.net

Table 2: Nitrogen Isotope Composition (δ¹⁵N) in D-Alanine and L-Alanine from Bacterial Peptidoglycan
Bacterial Speciesδ¹⁵N of D-Alanine (‰ vs air)δ¹⁵N of L-Alanine (‰ vs air)Isotopic Difference (Δδ¹⁵ND-L)
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8-2.1
Bacillus subtilis6.2 ± 0.28.2 ± 0.4-2.0
Enterococcus faecalisHomogeneous Values~0

This table presents the measured nitrogen isotopic compositions of D-alanine and L-alanine from the peptidoglycan of different bacteria. The negative isotopic difference indicates that D-alanine is depleted in ¹⁵N relative to L-alanine. Data sourced from Takano et al. (2009). acs.orgnih.govacs.org

By using D-ALANINE-N-T-BOC (¹⁵N) to introduce a known isotopic signature into a system, researchers can precisely trace the fate of the nitrogen atom as it is incorporated and distributed, providing quantitative data on metabolic rates and pathways in complex biological samples. researchgate.net

D Alanine N T Boc 15n in Mechanistic Biochemical Investigations

Elucidation of Enzymatic Reaction Mechanisms through Kinetic Isotope Effects

The use of isotopically labeled molecules is a cornerstone of mechanistic enzymology. D-ALANINE-N-T-BOC (15N) allows researchers to probe the transition states of enzymatic reactions through the measurement of kinetic isotope effects (KIEs). The substitution of 14N with 15N alters the vibrational frequency of the C-N bond, and if this bond is undergoing a change in the rate-determining step of a reaction, a measurable change in the reaction rate will be observed.

Application of 15N Kinetic Isotope Effects on Amino Acid Oxidation Pathways

Studies on amino acid oxidation, particularly by flavoenzymes like D-amino acid oxidase (DAAO), have utilized kinetic isotope effects to dissect reaction mechanisms. While deuterium (B1214612) KIEs are more common for studying C-H bond cleavage, 15N KIEs provide specific information about the changes involving the nitrogen atom of the amino acid substrate. For the oxidation of D-alanine by DAAO, the reaction involves the dehydrogenation of the amino acid to form an imino acid.

The mechanism is believed to proceed via a hydride transfer from the α-carbon of D-alanine to the FAD cofactor of the enzyme. A significant primary deuterium isotope effect is observed when the α-hydrogen is replaced with deuterium, indicating that C-H bond cleavage is a rate-limiting step. nih.govuni-konstanz.de The 15N KIE can help to distinguish between different possible transition states. For instance, a significant 15N KIE would suggest that the nitrogen atom is involved in a bonding change during the hydride transfer step, potentially through changes in hybridization or through protonation/deprotonation events that are coupled to the rate-determining step. Research on D-amino acid oxidase from Rhodotorula gracilis has shown that the rate of enzyme reduction by D-alanine is pH-dependent, suggesting the involvement of ionizable groups. nih.gov Although direct 15N KIE data for D-alanine oxidation by DAAO is not extensively reported, the principles established from studies on other amino acid oxidases can be applied.

EnzymeSubstrateIsotope Effect TypeObserved ValueMechanistic Implication
D-Amino Acid Oxidase (Rhodotorula gracilis)D-AlaninePrimary Deuterium KIE9.1 +/- 1.5 (at low pH)C-H bond cleavage is rate-limiting.
D-Amino Acid Oxidase (Rhodotorula gracilis)D-AlanineSolvent Deuterium KIE3.1 +/- 1.1 (at pH 6)Proton transfer is involved in the rate-determining step.
D-Amino Acid Oxidase (Trigonopsis variabilis)D-PhenylglycinePrimary Deuterium KIE~6C-H bond cleavage is a key part of the rate-determining step. epa.gov

Probing Substrate Binding and Catalytic Steps in D-Amino Acid Modifying Enzymes

D-amino acid modifying enzymes, such as D-amino acid transaminases (D-AAT), are crucial for the synthesis of D-amino acids required for bacterial cell wall peptidoglycan. ebi.ac.uk These enzymes catalyze the transfer of an amino group from a D-amino acid to a 2-oxo acid. The reaction mechanism proceeds through a series of steps involving the formation of a Schiff base between the substrate and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.

The use of 15N-labeled D-alanine can provide insights into the binding of the substrate and the catalytic steps. The initial binding of the substrate to the enzyme is a pre-equilibrium step and would not typically exhibit a KIE. However, the subsequent chemical steps, such as the formation of the external aldimine and its conversion to a ketimine, involve changes in the bonding environment of the nitrogen atom. A 15N KIE would be expected if these steps are rate-limiting. The transamination reaction catalyzed by transaminases is known to produce kinetically 15N-depleted glutamic acid, indicating isotopic fractionation during this process. nih.gov This suggests that the steps involving the amino group transfer are sensitive to isotopic substitution. By measuring the 15N KIE, researchers can determine the extent to which the C-N bond is cleaved in the transition state of the rate-determining step of the transamination reaction.

Tracing Nitrogen Metabolism and Cycling in Microbial and Environmental Systems

D-ALANINE-N-T-BOC (15N) is an invaluable tracer for studying nitrogen metabolism, particularly in microbial communities. D-alanine is a specific component of bacterial peptidoglycan and is not typically found in high concentrations in other organisms, making it an excellent biomarker for bacterial processes.

Quantification of 15N Uptake by Bacteria in Aquatic and Sedimentary Environments Using D-Alanine as a Biomarker

The incorporation of 15N from labeled substrates into D-alanine provides a direct measure of nitrogen uptake by bacteria. This technique allows for the quantification of bacterial nitrogen assimilation in complex environmental samples where it is often difficult to separate bacterial biomass from other microorganisms and detritus. In studies of aquatic and sedimentary environments, researchers have incubated samples with 15N-labeled nitrogen sources, such as ammonium (B1175870) (15NH4+) or a mixture of 15N-labeled amino acids. researchgate.net

By subsequently extracting and analyzing the isotopic composition of D-alanine from the bacterial cell walls, the rate of nitrogen incorporation into the bacterial community can be calculated. This approach has been used to determine the relative contribution of bacteria to the total microbial uptake of nitrogenous substrates. researchgate.net For example, in a study of sediment slurries, the analysis of 15N incorporation into D-alanine revealed that bacteria were responsible for 38% of the total 15NH4+ uptake and dominated the uptake of a 15N-amino acid mixture, accounting for 90% of the uptake. researchgate.net

Environment15N SourceBacterial Contribution to N UptakeReference
Sediment Slurries15NH4+38% researchgate.net
Sediment Slurries15N-amino acid mixture90% researchgate.net

Analysis of 15N Incorporation into Specific Bacterial Cell Wall Components

The analysis of 15N enrichment in D-alanine from bacterial cell walls requires sensitive and precise analytical methods. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a commonly used technique for this purpose. researchgate.net This method allows for the separation of D-alanine from other amino acids and the precise measurement of its 15N content. The sensitivity of these methods has been refined to detect very small amounts of D-alanine, making it possible to study microbial communities with low biomass. nih.gov

Studies have shown that there can be significant differences in the nitrogen isotopic compositions of D-alanine and L-alanine within the same bacterial cells. For instance, in Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be depleted in 15N relative to L-alanine. nih.govscilit.com This isotopic difference is thought to arise from the enzymatic reactions involved in D-alanine synthesis, such as the alanine (B10760859) racemase reaction. nih.govscilit.com This highlights that the incorporation of nitrogen into specific cellular components is a complex process with multiple points of isotopic fractionation.

Bacterial Speciesδ15N of D-alanine (‰)δ15N of L-alanine (‰)Reference
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8 nih.gov
Bacillus subtilis6.2 ± 0.28.2 ± 0.4 nih.gov

Investigating D-Alanine Metabolic Pathways and Their Regulation in Microorganisms

The biosynthesis and catabolism of D-alanine are critical for bacterial survival and growth. The primary route for D-alanine synthesis is the racemization of L-alanine, catalyzed by alanine racemase. biorxiv.orgresearchgate.net Some bacteria can also synthesize D-alanine via D-amino acid transaminases. researchgate.net D-alanine is then incorporated into peptidoglycan by D-alanine-D-alanine ligase.

The use of 15N-labeled substrates allows for the tracing of nitrogen flow through these metabolic pathways. By supplying 15N-labeled precursors and analyzing the isotopic enrichment in D-alanine and other related metabolites, researchers can investigate the regulation of these pathways under different environmental conditions. For example, in the marine bacterium Pseudoalteromonas sp., the expression of both D-alanine aminotransferase and alanine racemase is induced when D-alanine is utilized as a nitrogen source. nih.gov 15N tracer studies can quantify the flux of nitrogen through each of these enzymatic steps, providing a more complete picture of D-alanine metabolism. In Mycobacterium smegmatis, an alternative pathway for D-alanine production involving an unidentified transaminase has been proposed, which could be further investigated using 15N metabolic flux analysis. nih.gov

D Alanine N T Boc 15n As a Building Block in Peptide and Protein Engineering

Utility in Solid-Phase Peptide Synthesis (SPPS) for Labeled Peptide Generation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The use of protected amino acid derivatives is fundamental to this process, preventing unwanted side reactions and ensuring the correct sequence is assembled. D-ALANINE-N-T-BOC (15N) is an N-α-tert-butoxycarbonyl (Boc) protected form of D-alanine, where the amine nitrogen is a heavy isotope (¹⁵N). This compound is a valuable reagent for introducing a stable isotope label at a specific position within a synthetic peptide.

The Boc protecting group is a classic choice in SPPS, typically removed under moderately acidic conditions, which allows for the sequential addition of amino acids to the growing peptide chain. The incorporation of D-ALANINE-N-T-BOC (15N) follows the standard SPPS cycle: deprotection of the N-terminal amino acid on the resin, coupling of the ¹⁵N-labeled D-alanine, and subsequent washing steps. This process enables the precise and efficient generation of peptides containing a ¹⁵N-labeled D-alanine residue. Such labeled peptides are instrumental for a variety of biophysical and analytical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the isotopic label serves as a sensitive probe for structural and quantitative analysis. nih.gov

Design and Synthesis of D-Peptides and D-Proteins for Advanced Research Applications

Peptides and proteins composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. The incorporation of D-amino acids is a well-established strategy to overcome this limitation. D-peptides, constructed partially or entirely from D-amino acids, exhibit significantly enhanced resistance to proteolysis, leading to longer in vivo half-lives.

Incorporation into Mirror-Image Peptides for Investigating Chirality-Dependent Biological Interactions

The concept of molecular chirality is fundamental to biology, as enzymes and receptors are chiral and typically interact selectively with only one enantiomer of a substrate or ligand. Mirror-image peptides, composed entirely of D-amino acids, are the enantiomers of their L-amino acid counterparts. These D-peptides are not recognized by proteases and can be used to investigate chirality-dependent biological interactions.

By synthesizing a mirror-image peptide containing ¹⁵N-labeled D-alanine, researchers can use techniques like NMR spectroscopy to study its structure and dynamics. Furthermore, such labeled D-peptides can be used in binding assays to explore interactions with biological targets. Any observed interaction between a D-peptide and a biological system provides valuable insights into the stereospecificity of that interaction. The ¹⁵N label can serve as a spectroscopic handle to monitor these interactions, providing information on binding affinities and conformational changes upon binding. nih.gov

Role in De Novo Design of Conformationally Constrained Peptide Structures

De novo peptide design aims to create novel peptide structures with specific, predetermined functions. A key challenge in this field is to design peptides that fold into stable, well-defined three-dimensional structures. The incorporation of D-amino acids, such as D-alanine, can be a powerful tool to achieve conformational constraint. D-amino acids can induce specific turns and secondary structures that are not readily accessible with only L-amino acids. nih.govnih.gov

The inclusion of D-alanine can help to stabilize specific backbone conformations, leading to more rigid and structurally defined peptides. nih.gov When D-ALANINE-N-T-BOC (15N) is used in the de novo design process, the resulting conformationally constrained peptide is also isotopically labeled. This allows for detailed structural characterization of the novel peptide by NMR spectroscopy, providing experimental validation of the design principles. The ¹⁵N label facilitates the determination of key structural parameters, such as dihedral angles and hydrogen bonding patterns, which are crucial for understanding the peptide's fold and function. nih.govnih.gov

Development of ¹⁵N-Labeled Peptides and Proteins as Internal Standards for Proteomics Research

Quantitative proteomics seeks to measure the abundance of proteins in complex biological samples, providing critical information for understanding cellular processes and disease states. A major challenge in quantitative proteomics is achieving accurate and reproducible measurements. The use of stable isotope-labeled peptides and proteins as internal standards has become the gold standard for accurate protein quantification by mass spectrometry. nih.govnih.gov

¹⁵N-labeled peptides, synthesized to be chemically identical to a target peptide derived from a protein of interest, can be spiked into a biological sample in a known amount. During mass spectrometric analysis, the labeled and unlabeled peptides co-elute but are distinguishable by their mass difference. The ratio of the signal intensities of the labeled and unlabeled peptides allows for the precise and accurate quantification of the endogenous peptide, and by extension, the parent protein. nih.govnih.gov

The synthesis of ¹⁵N-labeled peptides containing D-alanine can be particularly useful for specific applications, such as quantifying bacterial proteins or studying post-translational modifications involving D-amino acids. By using D-ALANINE-N-T-BOC (15N) in SPPS, researchers can generate high-purity, ¹⁵N-labeled D-peptides to serve as internal standards for these specialized quantitative proteomics studies. nih.govnih.gov

Below is a table summarizing the applications of D-ALANINE-N-T-BOC (15N) in peptide and protein engineering:

Application Area Specific Use of D-ALANINE-N-T-BOC (15N) Key Research Benefit
Solid-Phase Peptide Synthesis (SPPS) Incorporation as a building block in automated or manual SPPS.Enables the precise, site-specific introduction of a ¹⁵N-labeled D-alanine into a synthetic peptide.
Mirror-Image Peptide Design Synthesis of ¹⁵N-labeled D-peptides to study chiral interactions.Allows for the investigation of stereospecificity in biological recognition and binding events using techniques like NMR.
De Novo Peptide Design Introduction of conformational constraints in novel peptide structures.Facilitates the design of structurally stable and rigid peptides with enhanced biological activity and provides a means for structural validation.
Quantitative Proteomics Generation of ¹⁵N-labeled D-peptides as internal standards.Enables accurate and reproducible quantification of specific peptides and proteins in complex biological samples by mass spectrometry.

Future Perspectives and Emerging Research Avenues for D Alanine N T Boc 15n

Integration with Advanced Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

The future of understanding complex biological and chemical systems lies in the synergy between experimental data and computational modeling. D-ALANINE-N-T-BOC (¹⁵N) is poised to play a significant role in this integrated approach.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. In the context of D-alanine, MD simulations have been employed to investigate the flexibility and binding modes of substrates and inhibitors within bacterial enzymes like alanine (B10760859) racemase. nih.gov This enzyme is a crucial target for drug design as it is essential for the synthesis of the peptidoglycan layer of bacterial cell walls. nih.gov

The integration of experimental data from ¹⁵N-labeled compounds can significantly enhance the accuracy and predictive power of these simulations. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy data, which is highly sensitive to the ¹⁵N label, can provide crucial restraints for MD simulations, leading to more accurate models of protein-ligand interactions. By tracking the ¹⁵N label, researchers can gain insights into metabolic pathways and protein synthesis, which can then be used to validate and refine computational models. alfa-chemistry.comsmolecule.com

Predictive modeling can benefit from the precise data obtained from D-ALANINE-N-T-BOC (¹⁵N) in the following ways:

Refining Enzyme-Substrate Interaction Models: By comparing simulation results with experimental NMR or mass spectrometry data of the ¹⁵N-labeled D-alanine interacting with its target enzyme, computational models can be refined to more accurately represent the dynamic and structural aspects of the binding event.

Understanding Reaction Mechanisms: The ¹⁵N label can be used as a probe to study the kinetics and mechanisms of enzyme-catalyzed reactions. This experimental data can then be used to validate quantum mechanics/molecular mechanics (QM/MM) simulations, providing a more detailed picture of the reaction pathway at an atomic level.

Predicting Isotope Effects: Computational models can be developed to predict the kinetic isotope effects of ¹⁵N substitution in enzymatic reactions. These predictions can then be experimentally verified using D-ALANINE-N-T-BOC (¹⁵N), leading to a deeper understanding of the enzyme's catalytic mechanism.

Development of Novel Analytical Methodologies Leveraging Precise ¹⁵N Labeling

The presence of the ¹⁵N isotope in D-ALANINE-N-T-BOC (¹⁵N) provides a distinct analytical handle that can be exploited for the development of highly sensitive and specific analytical methods. alfa-chemistry.com These methods are crucial for accurately quantifying and tracking the molecule in complex biological matrices.

Mass spectrometry (MS) is a key technique that benefits from isotopic labeling. researchgate.net The known mass shift due to the ¹⁵N isotope allows for clear differentiation between the labeled compound and its naturally abundant (¹⁴N) counterparts. alfa-chemistry.com This is particularly advantageous in metabolic studies where it is necessary to trace the fate of an administered compound against a high background of endogenous molecules. researchgate.net The development of techniques like parallel reaction monitoring (PRM) on high-resolution mass spectrometers can further enhance the reliability of quantification for ¹⁵N labeled samples, even for low-abundance proteins. researchgate.net

Future developments in analytical methodologies could include:

Enhanced Sensitivity in Mass Spectrometry: The development of novel ionization techniques and mass analyzers could further improve the sensitivity of detecting ¹⁵N-labeled compounds, enabling the study of biological processes at lower concentrations.

Advanced NMR Techniques: Multidimensional NMR experiments tailored to detect the ¹⁵N nucleus can provide detailed structural and dynamic information about D-alanine's interactions with its biological targets. chempep.com The development of new pulse sequences and higher field magnets will continue to push the boundaries of what can be studied.

Hyphenated Chromatographic Techniques: Coupling high-performance liquid chromatography (HPLC) with isotope ratio mass spectrometry (IRMS) can provide a powerful tool for separating complex mixtures and accurately measuring the ¹⁵N enrichment in D-alanine and its metabolites. researchgate.net

Below is a table summarizing potential advanced analytical techniques for D-ALANINE-N-T-BOC (¹⁵N).

Analytical TechniquePotential ApplicationAdvantage of ¹⁵N Label
LC-MS/MS Quantification in biological fluidsDifferentiates from endogenous D-alanine researchgate.net
High-Resolution MS Metabolite identificationAccurate mass measurement of labeled fragments
¹H-¹⁵N HSQC NMR Protein-ligand binding studiesDirectly probes the nitrogen environment upon binding
GC-c-IRMS Tracing nitrogen flux in microbial communitiesQuantifies bacterial nitrogen uptake researchgate.net

Exploration in Materials Science and Supramolecular Chemistry with Chiral Labeled Building Blocks

The chirality of D-alanine makes it an interesting building block for the construction of advanced materials and supramolecular assemblies. ncn.gov.pl Chirality is a key factor in determining the properties of materials, influencing everything from their optical activity to their biological interactions. mdpi.com The incorporation of an isotopic label like ¹⁵N into these chiral building blocks offers a unique way to probe the structure and dynamics of the resulting materials.

In materials science, chiral polymers and metal-organic frameworks (MOFs) are areas of active research. The use of chiral building blocks, such as D-alanine derivatives, can impart specific recognition and catalytic properties to these materials. The ¹⁵N label can be used as a spectroscopic probe (primarily through solid-state NMR) to understand the local environment of the D-alanine units within the material, providing insights into the assembly process and the structure of the final material.

In supramolecular chemistry, non-covalent interactions are used to construct complex, self-assembled architectures. nih.gov The precise positioning of functional groups in chiral building blocks is crucial for controlling the outcome of the self-assembly process. Future research could explore the use of D-ALANINE-N-T-BOC (¹⁵N) in the following areas:

Chiral Recognition: Designing supramolecular hosts that can selectively bind D-alanine. The ¹⁵N label could be used to monitor the binding event and to study the thermodynamics and kinetics of guest exchange.

Self-Assembled Nanomaterials: Using ¹⁵N-labeled D-alanine derivatives as building blocks for the creation of nanotubes, vesicles, or gels. The isotopic label would allow for the characterization of these structures using techniques that are sensitive to the local environment of the nitrogen atom.

Isotope-Edited Vibrational Spectroscopy: Techniques like infrared (IR) and Raman spectroscopy could be used to study the vibrational modes of the ¹⁵N-labeled amide bond, providing information about hydrogen bonding and conformational changes within supramolecular assemblies.

Potential for High-Throughput Screening Applications for Labeled D-Alanine Derivatives in Chemical Biology Research

High-throughput screening (HTS) is a critical tool in drug discovery for identifying compounds that modulate the activity of a biological target. nih.gov Labeled D-alanine derivatives have already shown promise in the development of assays for enzymes involved in bacterial cell wall biosynthesis, such as alanine racemase and transpeptidases. nih.govnih.gov

D-ALANINE-N-T-BOC (¹⁵N) could be adapted for HTS applications in several ways:

Mass Spectrometry-Based HTS: A key application would be in the development of HTS assays for enzymes that process D-alanine. By incubating the enzyme with ¹⁵N-labeled D-alanine and a library of potential inhibitors, the reaction products can be rapidly quantified by mass spectrometry. The incorporation of the ¹⁵N label allows for the unambiguous detection of the product, even in the presence of interfering compounds from the screening library.

NMR-Based Screening: NMR-based screening methods, such as saturation transfer difference (STD) NMR and Water-LOGSY, can be used to identify compounds that bind to a target protein. While these methods typically observe the protons of the ligand, the presence of a ¹⁵N label on the D-alanine could be used in more advanced ¹⁵N-edited screening experiments to confirm binding and to map the binding site.

Cell-Based Assays: In whole-cell screening assays, ¹⁵N-labeled D-alanine could be used to monitor the uptake and incorporation of D-alanine into the bacterial cell wall. nih.gov A decrease in the incorporation of the ¹⁵N label in the presence of a test compound would indicate that the compound is inhibiting some aspect of cell wall biosynthesis.

The table below outlines potential HTS applications for D-ALANINE-N-T-BOC (¹⁵N).

HTS ApplicationTarget ClassPrinciple
Inhibitor Screening Alanine Racemase, TranspeptidasesQuantify ¹⁵N-labeled product formation by MS nih.gov
Binding Assays D-alanine binding proteinsDetect binding via ¹⁵N-edited NMR experiments
Cell Wall Synthesis Bacterial cellsMonitor incorporation of ¹⁵N-D-alanine into peptidoglycan nih.gov

By leveraging the unique properties of the ¹⁵N isotope, D-ALANINE-N-T-BOC (¹⁵N) is set to become an increasingly valuable tool for advancing our understanding of complex chemical and biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.